molecular formula C19H18ClF3N4O6S B11413252 3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11413252
M. Wt: 522.9 g/mol
InChI Key: JVEJCSQMNQSWSK-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features, which include a bicyclic core, a pyrazole ring, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several key steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Acylation: The acylation of the pyrazole ring with 4-chloro-5-cyclopropyl-3-(trifluoromethyl)acetyl chloride is carried out in the presence of a base such as pyridine or triethylamine.

    Bicyclic Core Formation: The bicyclic core is constructed through a series of cyclization reactions involving thiolactam intermediates.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Amines: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its unique structure may confer activity against specific diseases, such as bacterial infections or cancer.

Industry

In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share the bicyclic core structure but differ in the side chains and functional groups.

    Cephalosporins: Similar bicyclic core with different substituents and functional groups.

    Carbapenems: Another class of β-lactam antibiotics with a similar core structure but distinct side chains.

Uniqueness

The uniqueness of 3-[(acetyloxy)methyl]-7-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its combination of functional groups and structural features, which confer specific reactivity and potential biological activity not found in other similar compounds.

Properties

Molecular Formula

C19H18ClF3N4O6S

Molecular Weight

522.9 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H18ClF3N4O6S/c1-7(28)33-5-9-6-34-17-12(16(30)27(17)14(9)18(31)32)24-10(29)4-26-13(8-2-3-8)11(20)15(25-26)19(21,22)23/h8,12,17H,2-6H2,1H3,(H,24,29)(H,31,32)

InChI Key

JVEJCSQMNQSWSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CN3C(=C(C(=N3)C(F)(F)F)Cl)C4CC4)SC1)C(=O)O

Origin of Product

United States

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